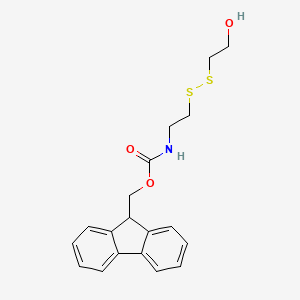

Fmoc-NH-SS-OH

Description

Fmoc-NH-SS-OH (CAS: 1272754-91-2) is a protected amino acid derivative widely used in solid-phase peptide synthesis (SPPS). The compound features:

- Fmoc group: A 9-fluorenylmethyloxycarbonyl moiety protecting the α-amino group, enabling selective deprotection under mild basic conditions (e.g., piperidine) .

- SS configuration: Likely denoting stereochemical specificity (e.g., (2S,3S)-diaminobutyric acid framework) with a side-chain allyloxycarbonyl (Aloc) protecting group .

- Functional role: Designed for incorporation into peptides requiring orthogonal deprotection strategies. The Aloc group is removed via palladium-catalyzed allyl transfer under neutral conditions, avoiding harsh acids .

This compound is critical in synthesizing complex peptides with labile side chains, such as glycopeptides or phosphopeptides, where selective deprotection is essential.

Propriétés

IUPAC Name |

9H-fluoren-9-ylmethyl N-[2-(2-hydroxyethyldisulfanyl)ethyl]carbamate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21NO3S2/c21-10-12-25-24-11-9-20-19(22)23-13-18-16-7-3-1-5-14(16)15-6-2-4-8-17(15)18/h1-8,18,21H,9-13H2,(H,20,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OWHMPDDKLIJYCO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCCSSCCO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21NO3S2 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

375.5 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of Fmoc-NH-SS-OH typically involves multiple steps. One common method starts with the reaction of fluorenylmethanol with chloroformate to form the fluorenylmethyl chloroformate intermediate. This intermediate is then reacted with 2-(2-hydroxyethyldisulfanyl)ethylamine under basic conditions to yield the desired carbamate compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography and crystallization.

Analyse Des Réactions Chimiques

Types of Reactions

Fmoc-NH-SS-OH can undergo various chemical reactions, including:

Oxidation: The disulfide linkage can be oxidized to form sulfoxides or sulfones.

Reduction: The disulfide bond can be reduced to thiols using reducing agents like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).

Substitution: The carbamate group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used oxidizing agents.

Reduction: Dithiothreitol (DTT) and tris(2-carboxyethyl)phosphine (TCEP) are typical reducing agents.

Substitution: Nucleophiles such as amines or alcohols can react with the carbamate group under basic conditions.

Major Products

Oxidation: Sulfoxides or sulfones.

Reduction: Thiols.

Substitution: Various substituted carbamates depending on the nucleophile used.

Applications De Recherche Scientifique

Fmoc-NH-SS-OH has several applications in scientific research:

Chemistry: Used as a protecting group for amines in peptide synthesis.

Biology: Employed in the study of disulfide bond formation and reduction in proteins.

Medicine: Investigated for its potential use in drug delivery systems due to its ability to form reversible disulfide bonds.

Industry: Utilized in the synthesis of specialty chemicals and materials.

Mécanisme D'action

The mechanism of action of Fmoc-NH-SS-OH involves its ability to form and break disulfide bonds. This property is crucial in biological systems where disulfide bonds play a key role in protein folding and stability. The compound can interact with thiol groups in proteins, leading to the formation or reduction of disulfide bonds, thereby affecting protein structure and function.

Comparaison Avec Des Composés Similaires

Side-Chain Protecting Group Variants

The choice of side-chain protection dictates deprotection conditions and compatibility with synthesis workflows. Key examples include:

Key Insights :

Impurity Profiles and Quality Control

Contaminants in Fmoc-protected amino acids impact peptide purity:

- Fmoc-Arg(Pbf)-OH : Prone to beta-Ala contamination (e.g., Fmoc-beta-Ala-Arg(Pbf)-OH), requiring stringent supplier specifications .

- Fmoc-Ala-OH : May contain Fmoc-beta-Ala-OH, necessitating HPLC or MS monitoring .

Fmoc-NH-SS-OH’s Aloc group minimizes side reactions, but residual Pd catalysts post-deprotection must be quantified .

Solubility and Handling

- Fmoc-NH-SS-OH : Requires polar aprotic solvents (e.g., DMF, DMA) for solubility, similar to Fmoc-Arg(Pbf)-OH .

- Fmoc-PEG2-OH : Enhanced hydrophilicity due to ethylene glycol spacers, useful for solubility-driven applications .

- Fmoc-alpha-Me-L-Phe-OH : Hydrophobic methyl group necessitates DCM or THF for dissolution .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.